N2-(2-methoxyethyl)pyridine-2,4-diamine
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Overview
Description
N2-(2-methoxyethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C8H13N3O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a pyridine ring substituted with a 2-methoxyethyl group and two amino groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxyethyl)pyridine-2,4-diamine typically involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethylamine. The reaction is carried out in ethanol under reflux conditions for about one hour. After the reaction, the mixture is cooled, and the product is filtered to obtain the desired compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N2-(2-methoxyethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
N2-(2-methoxyethyl)pyridine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-methoxyethyl)pyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-diaminopyridine: Lacks the 2-methoxyethyl group, making it less versatile in certain synthetic applications.
N2-(2-hydroxyethyl)pyridine-2,4-diamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties and reactivity.
Uniqueness
N2-(2-methoxyethyl)pyridine-2,4-diamine is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable building block in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJNMYTANXPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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